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Compound of Interest

Compound Name: 3-Iodo-1H-indazole

Cat. No.: B1311359 Get Quote

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for 3-Iodo-1H-indazole. Designed for researchers, scientists,

and professionals in drug development, this document presents a detailed analysis of the

compound's spectral characteristics, standardized experimental protocols for data acquisition,

and visualizations to aid in the structural interpretation. While experimentally obtained spectra

for 3-Iodo-1H-indazole are not readily available in public databases, this guide provides

predicted data based on the analysis of closely related substituted indazoles.

Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment

of the nuclei. The introduction of an iodine atom at the C3 position of the 1H-indazole core,

along with the inherent aromaticity and the presence of two nitrogen atoms, results in a unique

spectral fingerprint. The following tables summarize the predicted ¹H and ¹³C NMR spectral

data for 3-Iodo-1H-indazole.

Table 1: Predicted ¹H NMR Spectral Data for 3-Iodo-1H-indazole
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

NH 12.0 - 14.0 Broad Singlet -

H4 7.7 - 7.9 Doublet 8.0 - 9.0

H5 7.1 - 7.3 Triplet 7.0 - 8.0

H6 7.3 - 7.5 Triplet 7.0 - 8.0

H7 7.5 - 7.7 Doublet 8.0 - 9.0

Table 2: Predicted ¹³C NMR Spectral Data for 3-Iodo-1H-indazole

Carbon Predicted Chemical Shift (δ, ppm)

C3 85 - 95

C3a 140 - 142

C4 120 - 122

C5 128 - 130

C6 122 - 124

C7 110 - 112

C7a 140 - 142

Note: Predicted values are based on data from analogous structures and may differ from

experimental values.[1] A known 13C NMR spectrum for 3-Iodo-1H-indazole was reported by

P. Bouchet, A. Fruchier, and G. Joncheray in Organic Magnetic Resonance, 9, 716 (1977).[2]

Experimental Protocols
The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR

spectra of 3-Iodo-1H-indazole, based on standard laboratory practices for similar compounds.

[1][3]
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Sample Preparation
Solvent Selection: Choose a suitable deuterated solvent that ensures the complete solubility

of the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for

indazole derivatives as it allows for the observation of the exchangeable NH proton.[3] Other

common solvents include chloroform-d (CDCl₃) and acetone-d₆.[3]

Concentration: Dissolve approximately 5-10 mg of 3-Iodo-1H-indazole in 0.5-0.7 mL of the

selected deuterated solvent in a clean, dry NMR tube.[3]

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[3]

NMR Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve

optimal signal dispersion and resolution.[1]

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.[3]

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.[3]

The number of scans can be varied from 8 to 64, depending on the sample concentration.

[3]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

A significantly larger number of scans (e.g., 1024 or more) is generally required due to the

low natural abundance of the ¹³C isotope.[3]
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Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be

employed to differentiate between CH, CH₂, and CH₃ groups.[3]

Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

obtain the frequency-domain spectrum.

Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum

to ensure all peaks are in the absorptive mode and apply a baseline correction to ensure a

flat baseline.[3]

Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00

ppm) or the residual solvent peak.[3]

Peak Picking and Integration: Identify the precise chemical shifts of each peak in both the ¹H

and ¹³C spectra. In the ¹H spectrum, integrate the signals to determine the relative number of

protons for each resonance.[3]

Visualization of the Molecular Structure and
Experimental Workflow
The following diagrams illustrate the molecular structure of 3-Iodo-1H-indazole with atom

numbering for NMR assignments and a generalized workflow for its synthesis and

characterization.

3-Iodo-1H-indazole

C3a C7aC4-H N1-H N2

C3-I

C5-H C6-H C7-H
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Molecular structure of 3-Iodo-1H-indazole with atom numbering.
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Generalized workflow for the synthesis and NMR analysis of 3-Iodo-1H-indazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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